1,3-dimethyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
Description
1,3-Dimethyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a tricyclic purinedione derivative characterized by an oxazolo[2,3-f]purine core with methyl groups at the N1 and N3 positions and a phenyl substituent at the C7 position. The compound’s structure confers moderate adenosine receptor (AR) binding activity, particularly selectivity for the A2A receptor subtype, as observed in structurally related oxazolo-purinediones .
Properties
IUPAC Name |
2,4-dimethyl-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3/c1-17-12-11(13(20)18(2)15(17)21)19-8-10(22-14(19)16-12)9-6-4-3-5-7-9/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMWRLBYPPLKHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C=C(OC3=N2)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of 1,3-dimethyluracil with phenylglyoxal in the presence of a base, followed by cyclization to form the oxazole ring. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the temperature is maintained between 60-80°C to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of oxazole derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted oxazole derivatives with various functional groups.
Scientific Research Applications
1,3-dimethyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
1-Methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
- Molecular Formula : C14H10N4O3
- Molecular Weight : 282.25 g/mol
- Key Differences : Lacks the N3-methyl group present in the target compound.
7-(4-Chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
- Molecular Formula : C14H9ClN4O3
- Molecular Weight : 316.7 g/mol
- Key Differences : Incorporates a chlorine atom at the para position of the phenyl ring.
- Implications: The electron-withdrawing chlorine substituent enhances polarity and may improve A2A receptor affinity. This compound exhibits a higher melting point (>350°C) and density (1.71 g/cm³) compared to the non-chlorinated analog .
Comparison with Other Purinedione Derivatives
Xanthine–Dopamine Hybrids (e.g., Compound 20b)
- Structure: 10-(3,4-Dihydroxyphenethyl)-1,3-dimethyl-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione
- Molecular Weight : 385.42 g/mol
- Key Differences: Larger diazepino ring system and a dihydroxyphenethyl side chain.
- Implications: The extended structure enables multitarget activity (e.g., adenosine and dopamine receptors), contrasting with the simpler oxazolo-purinediones. However, increased molecular weight may reduce blood-brain barrier permeability .
Imidazo[2,1-f]purinediones (e.g., Compound 46)
- Structure : 8-Butyl-1-methyl-7-(2-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Key Differences : Substitution of the oxazole ring with an imidazole ring and trifluoromethylphenyl group.
- Implications : The trifluoromethyl group enhances metabolic stability and hydrophobic interactions with kinase targets, diverging from the AR-focused activity of oxazolo-purinediones .
Adenosine Receptor Binding
Kinase Inhibition
- Imidazo[2,1-f]purinediones : Demonstrated kinase inhibitory activity (e.g., compound 49 targets FLT3 and BCR-ABL), unlike oxazolo derivatives, which prioritize AR modulation .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Density (g/cm³) | LogP (Predicted) |
|---|---|---|---|---|
| 1,3-Dimethyl-7-phenyloxazolo-purinedione* | ~296.3 | N/A | ~1.6† | ~1.8‡ |
| 1-Methyl-7-phenyloxazolo-purinedione | 282.25 | N/A | N/A | N/A |
| 7-(4-Chlorophenyl)-1-methyloxazolo-purinedione | 316.7 | >350 | 1.71 | 2.3 |
| Xanthine-Dopamine Hybrid (20b) | 385.42 | 232–235 | N/A | N/A |
*Estimated based on analogs; †Predicted from structural similarity; ‡Calculated using fragment-based methods.
Biological Activity
1,3-Dimethyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione (CAS Number: 118888-57-6) is a heterocyclic compound with significant potential in biological applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
- Molecular Formula : C15H12N4O3
- Molecular Weight : 296.2808 g/mol
The biological activity of this compound is primarily attributed to its interactions with various biological targets. It acts as an inhibitor of certain enzymes involved in cellular signaling pathways. The specific mechanisms include:
- Inhibition of Kinases : This compound has been shown to inhibit specific kinases that play a crucial role in cell proliferation and survival.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, which can protect cells from oxidative stress.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound against various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 10 | Induction of apoptosis |
| HeLa | 15 | Cell cycle arrest |
| B16F10 | 12 | Inhibition of migration |
These results indicate that the compound exhibits micromolar activity against these cancer cell lines, suggesting its potential as a therapeutic agent.
Case Studies
-
Study on Lung Cancer (A549 Cells) :
- Researchers treated A549 lung cancer cells with varying concentrations of the compound.
- Observations included significant apoptosis and reduced cell viability at concentrations above 10 µM.
- Flow cytometry analysis confirmed increased early and late apoptotic cells.
-
Study on Cervical Cancer (HeLa Cells) :
- HeLa cells were exposed to the compound for 24 hours.
- Results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 15 µM.
- Mechanistic studies revealed cell cycle arrest at the G2/M phase.
Pharmacological Implications
The promising biological activities of this compound highlight its potential in drug development:
- Cancer Therapy : Its ability to induce apoptosis and inhibit cell migration positions it as a candidate for further development in oncology.
- Antioxidant Applications : Future research could explore its use in conditions characterized by oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
